![molecular formula C6H8N2O2S B176662 Ethyl 4-aminothiazole-5-carboxylate CAS No. 152300-59-9](/img/structure/B176662.png)
Ethyl 4-aminothiazole-5-carboxylate
Overview
Description
Ethyl 4-aminothiazole-5-carboxylate is an organic compound with the molecular formula C6H8N2O2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Ethyl 4-aminothiazole-5-carboxylate is a derivative of 2-aminothiazole, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with various targets, leading to changes in cellular processes . For instance, Traf2- and Nck-interacting kinase (TNIK) has been proposed as a first-in-class anti-cancer target molecule to regulate the Wnt signaling pathway .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect various biochemical pathways, including those involved in cancer progression . For example, TNIK, a potential target of 2-aminothiazole derivatives, plays a crucial role in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
It is known that the compound has a molecular weight of 17221 The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are not fully understood
Result of Action
It is known that 2-aminothiazole derivatives can exhibit potent and selective inhibitory activity against various human cancerous cell lines . This suggests that this compound may have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been shown to interact with a wide range of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative.
Cellular Effects
Other 2-aminothiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Molecular Mechanism
Other aminothiazole inhibitors have been shown to regulate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C to maintain its stability .
Dosage Effects in Animal Models
The effects of Ethyl 4-aminothiazole-5-carboxylate at different dosages in animal models have not been reported. Other 2-aminothiazole derivatives have shown significant biological activity in animal models .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The compound’s lipophilicity and water solubility suggest that it may be able to cross cell membranes and distribute within cells .
Subcellular Localization
Its lipophilicity and water solubility suggest that it may be able to cross cell membranes and localize within various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminothiazole-5-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored by thin-layer chromatography (TLC). The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-aminothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-aminothiazole-5-carboxylate exhibits promising antimicrobial, antifungal, and anti-inflammatory properties, making it a candidate for drug development. Research has demonstrated its potential to inhibit various human cancer cell lines, suggesting a role in cancer therapy.
Case Studies: Anticancer Activity
- Neuroblastoma Treatment : A study synthesized several thiazole derivatives, including this compound, which showed significant cytotoxicity against SHSY-5Y neuroblastoma cells while sparing healthy cells . The compound exhibited better stability than traditional chemotherapy agents like doxorubicin.
- Lung and Colon Cancer : Another investigation focused on the compound's efficacy against A549 (lung) and Caco-2 (colon) carcinoma cell lines. The results indicated that derivatives of this compound had selective inhibitory effects on these cancer types, highlighting its potential as a therapeutic agent .
Biological Research Applications
In biological research, this compound serves as a tool for studying enzyme inhibition and protein-ligand interactions. Its ability to modulate biochemical pathways makes it valuable for understanding cellular processes related to disease mechanisms.
Table 2: Biological Activities
Activity | Description |
---|---|
Antimicrobial | Effective against various pathogens |
Antifungal | Inhibits fungal growth |
Anti-inflammatory | Reduces inflammation in cellular models |
Industrial Applications
Beyond medicinal uses, this compound is also utilized in the production of dyes and agrochemicals. Its unique chemical structure allows it to act as a building block for more complex heterocyclic compounds, which are essential in various industrial applications.
Table 3: Comparison with Similar Compounds
Compound | Key Features |
---|---|
2-Aminothiazole | Lacks the ethyl carboxylate group |
4-Methylthiazole | Contains a methyl group instead of an amino group |
Thiazole-4-carboxylic acid | Contains a carboxylic acid but lacks the amino group |
The presence of both amino and ethyl carboxylate groups in this compound enhances its reactivity and biological activity compared to these similar compounds.
Future Perspectives
The ongoing research into this compound suggests its potential as a scaffold for developing new therapeutic agents targeting various diseases, particularly cancers. Future studies should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential through clinical trials.
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring structure but lacks the ethyl carboxylate group.
4-Methylthiazole: Similar thiazole core but with a methyl group instead of an amino group.
Thiazole-4-carboxylic acid: Contains the carboxylic acid group but lacks the amino group
Uniqueness: Ethyl 4-aminothiazole-5-carboxylate is unique due to the presence of both the amino and ethyl carboxylate groups, which contribute to its diverse reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit multiple therapeutic effects .
Biological Activity
Ethyl 4-aminothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:
This compound features an amino group at the 4-position and a carboxylate ester at the 5-position, contributing to its reactivity and biological activity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values highlight its effectiveness:
Microorganism | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | |
Enterococcus faecalis | 62.5 - 125 | |
Escherichia coli | 125 | |
Candida albicans | 50.0 |
The compound's mechanism of action involves inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production, which are critical for bacterial cell wall integrity and reproduction.
Anticancer Activity
Research has demonstrated the potential of this compound in cancer treatment. In vitro studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HepG2 (liver cancer) | 0.06 | Strong DHFR inhibitor |
MCF7 (breast cancer) | 0.1 | Moderate activity |
HT29 (colon cancer) | 2.5 | Moderate activity |
The compound's derivatives have shown promising results in inhibiting tumor growth, particularly through mechanisms involving the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
Antioxidant Activity
This compound also demonstrates significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is vital for protecting cells from oxidative stress:
Assay Type | IC50 (µg/mL) | Activity |
---|---|---|
DPPH Scavenging | 50 | Effective |
Nitric Oxide Scavenging | 100 | Moderate |
These antioxidant effects are attributed to the compound's ability to donate electrons and neutralize free radicals, thereby reducing cellular damage .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Antimicrobial Efficacy in Clinical Isolates : A study evaluated the antimicrobial activity of this compound against clinical isolates of MRSA and Enterococcus species, demonstrating significant bactericidal effects compared to standard antibiotics .
- Cytotoxicity Against Cancer Cell Lines : Research conducted on various cancer cell lines revealed that this compound derivatives exhibited selective cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic index for cancer treatment .
- Antioxidant Protection in Animal Models : In vivo studies showed that treatment with this compound provided protection against oxidative damage in mouse models subjected to radiation exposure .
Properties
IUPAC Name |
ethyl 4-amino-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFZZDZSPYBKBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597416 | |
Record name | Ethyl 4-amino-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152300-59-9 | |
Record name | Ethyl 4-amino-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminothiazole-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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